



Application Notes: Use of Dicloxacillin-13C4 in Pharmacokinetic Studies

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Compound of Interest		
Compound Name:	Dicloxacillin-13C4	
Cat. No.:	B12405583	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pharmacokinetic (PK) studies are fundamental to drug development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of a compound. The accuracy and precision of bioanalytical methods used to quantify drug concentrations in biological matrices are paramount for reliable PK parameter estimation. Dicloxacillin is a narrow-spectrum, beta-lactamase-resistant penicillin antibiotic used to treat infections caused by susceptible Gram-positive bacteria, such as Staphylococcus aureus.[1]

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and selectivity.[2] To correct for variability during sample processing and analysis—such as matrix effects or fluctuations in instrument response—an internal standard (IS) is employed.[3] The most effective type of IS is a stable isotope-labeled (SIL) version of the analyte.[4][5] **Dicloxacillin-13C4** is the ¹³C-labeled stable isotope of Dicloxacillin, designed for use as an internal standard in the quantitative analysis of Dicloxacillin in biological samples.[1] Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer.[4] This ensures that any loss of analyte during sample preparation or variations in ionization are mirrored by the SIL-IS, leading to highly accurate and reproducible quantification.[5][6]

Pharmacokinetic Data of Dicloxacillin



The following tables summarize key pharmacokinetic parameters for Dicloxacillin following oral administration in healthy adult volunteers. This data is essential for designing sampling schedules in clinical studies and for interpreting bioanalytical results.

Table 1: Single-Dose Pharmacokinetic Parameters of Dicloxacillin

Dose (g)	Cmax (µg/mL)	Tmax (h)	AUC0–10 h (μg·h/mL)	t1/2 (h)	Source
0.25	13.62	0.75 - 1.25 (median)	31.60	1.38 - 1.71 (mean)	[7][8]
0.5	24.28	0.75 - 1.25 (median)	61.40	1.38 - 1.71 (mean)	[7][8]
0.5	10 - 17	1.0 - 1.5	Not Reported	~0.7	[9]
0.75	Not Reported	Not Reported	Not Reported	1.2 (median)	[10]
1.0	45.02	0.75 - 1.25 (median)	108.73	1.38 - 1.71 (mean)	[7][8]
2.0	79.97	0.75 - 1.25 (median)	203.29	1.38 - 1.71 (mean)	[7][8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t1/2: Elimination half-life.

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Dicloxacillin

Dosing Regimen	Cmax,ss (µg/mL)	Tmax,ss (h)	AUC0-10 h,ss (μg·h/mL)	t1/2 (h)	Source
0.25 g q6h	14.76	0.33 - 3.0 (range)	33.72	1.46 (mean)	[7]
0.5 g q6h	26.54	0.33 - 3.0 (range)	62.06	1.46 (mean)	[7]



Parameters measured on Day 3 of dosing. Cmax,ss: Steady-state maximum plasma concentration; Tmax,ss: Time to reach Cmax,ss; AUCss: Steady-state area under the curve; q6h: every 6 hours.

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol describes a general method for extracting Dicloxacillin from human plasma prior to LC-MS/MS analysis. The addition of **Dicloxacillin-13C4** at the beginning of the process is critical for accurate quantification.

Materials:

- Human plasma samples (collected in K2-EDTA or heparin tubes)
- **Dicloxacillin-13C4** internal standard working solution (e.g., 1 μg/mL in methanol/water)
- Precipitation solvent: Acetonitrile or Methanol containing 0.1% formic acid
- Refrigerated centrifuge (4°C)
- Vortex mixer
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes

Procedure:

- Thaw frozen plasma samples on ice until completely liquefied.
- Vortex each plasma sample for 10 seconds to ensure homogeneity.
- Pipette 100 μL of each plasma sample (or standard, or quality control) into a clean microcentrifuge tube.
- Add 10 μ L of the **Dicloxacillin-13C4** internal standard working solution to each tube.[11]



- Vortex the tubes for 15 seconds to mix thoroughly.
- Add 200 μL of ice-cold precipitation solvent (e.g., methanol with 0.1% formic acid) to each tube to precipitate plasma proteins.[11]
- Vortex vigorously for 30 seconds.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. [11]
- Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
- The sample is now ready for LC-MS/MS analysis. Depending on instrument sensitivity, a dilution step with water containing 0.1% formic acid may be required.[11]

Protocol 2: Representative LC-MS/MS Method for Dicloxacillin Quantification

This protocol provides a starting point for the development of a robust LC-MS/MS method for the simultaneous quantification of Dicloxacillin and **Dicloxacillin-13C4**. Method parameters should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters:

- HPLC System: A UHPLC or HPLC system capable of binary gradient elution.
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μm particle size).[11]
- Mobile Phase A: 0.1% Formic acid in water.[11]
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]
- Flow Rate: 0.5 mL/min.[11]
- Column Temperature: 40°C.[11]
- Injection Volume: 5 μL.[11]
- Gradient Elution:



Time (min)	% Mobile Phase B
0.0	2
1.5	2
5.0	50
6.0	100
7.5	100
7.6	2
9.0	2

This is a representative gradient and must be optimized for separation from matrix components.

Mass Spectrometry Parameters:

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
 - Capillary Voltage: Optimize for maximum signal (e.g., 3.5 kV).
 - Source Temperature: e.g., 150°C.
 - Desolvation Temperature: e.g., 400°C.
 - Gas Flows: Optimize for specific instrument.
- MRM Transitions (Representative):

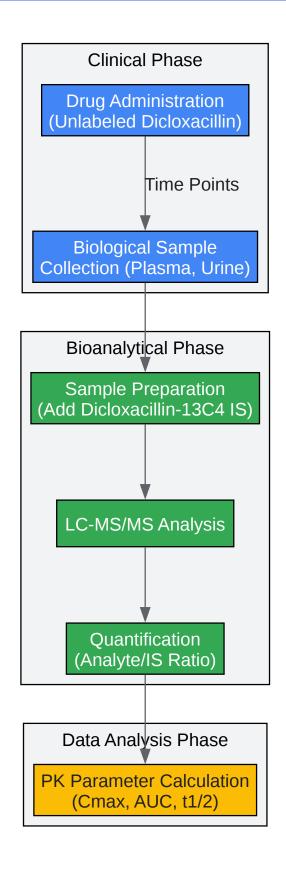


Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dicloxacillin	470.0	160.0	Optimize
Dicloxacillin-13C4	474.0	164.0	Optimize

Note: Precursor ions correspond to [M+H]⁺. The +4 Da mass shift in **Dicloxacillin-13C4** is reflected in both the precursor and the relevant product ion. Actual m/z values and collision energies must be determined empirically by infusing pure standards.

Visualizations

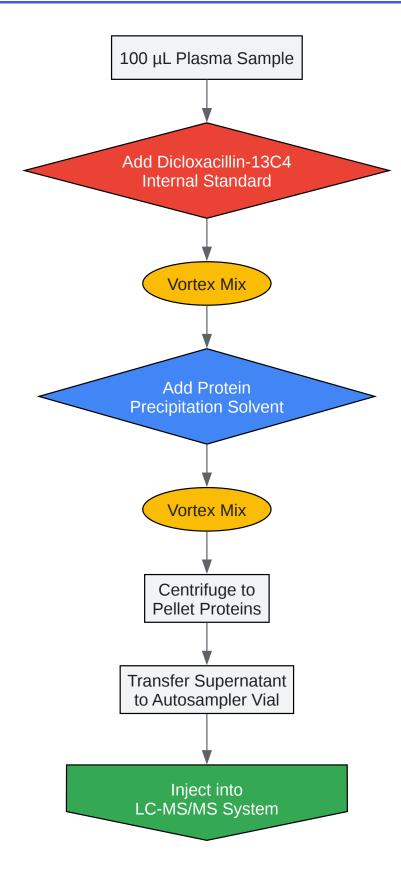




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Caption: High-level workflow for a pharmacokinetic study.

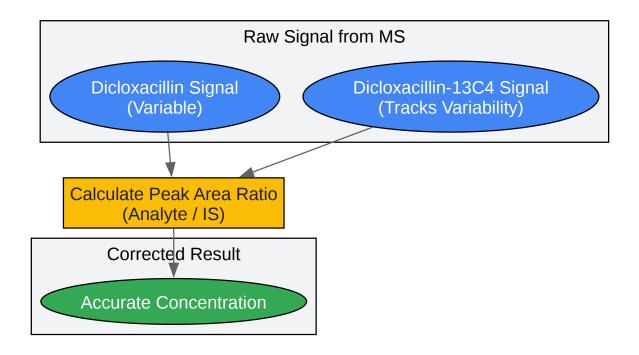




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Caption: Detailed bioanalytical sample processing workflow.





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Caption: Logic of using a stable isotope internal standard.

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